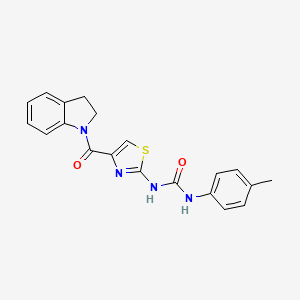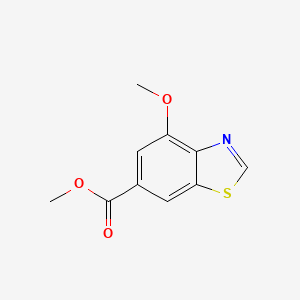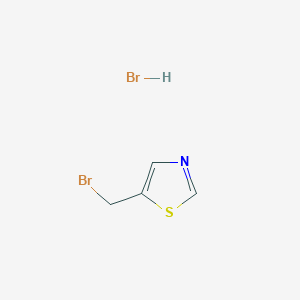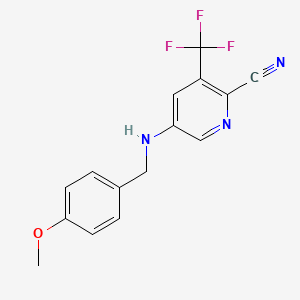![molecular formula C11H10ClN3O2S B3317061 2-Chloro-4-morpholinothieno[2,3-d]pyrimidine-6-carbaldehyde CAS No. 955978-98-0](/img/structure/B3317061.png)
2-Chloro-4-morpholinothieno[2,3-d]pyrimidine-6-carbaldehyde
Descripción general
Descripción
2-Chloro-4-morpholinothieno[2,3-d]pyrimidine-6-carbaldehyde is a chemical compound with the molecular formula C11H10ClN3O2S . It has an average mass of 283.734 Da and a monoisotopic mass of 283.018219 Da . It is also known by its IUPAC name 2-chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine-6-carbaldehyde .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-morpholinothieno[2,3-d]pyrimidine-6-carbaldehyde can be analyzed using its InChI code: 1S/C11H10ClN3O2S/c12-11-13-8-5-7 (6-16)18-9 (8)10 (14-11)15-1-3-17-4-2-15/h5-6H,1-4H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-Chloro-4-morpholinothieno[2,3-d]pyrimidine-6-carbaldehyde is a pale-yellow to yellow-brown solid . It has a molecular weight of 283.74 . The compound should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Synthesis of Fused Polycyclic Pyrimidines
2-Chloro-4-morpholinothieno[2,3-d]pyrimidine-6-carbaldehyde has been utilized in the synthesis of pyridopyrimidine derivatives due to its broad spectrum of biological activity, including antibacterial, fungicidal, antiviral, antitumor, and anti-monoamine oxidase properties. This synthesis involves the condensation of pyridopyrimidine derivatives with various aromatic aldehydes (Harutyunyan, 2016).
Conversion into Thienopyridines
The compound is also instrumental in the conversion of 5-substituted-2-acetamidothiophens into 2-acetamidothiophen-3-carbaldehydes and ultimately into 6-chlorothieno[2,3-b]pyridines. This process is significant for the synthesis of fused pyridines, which are crucial in various chemical reactions (Meth–Cohn, Narine, & Tarnowski, 1981).
Properties of Ethyl Esters
Research on the reaction of 4-dialkylamino-6-chloro-2-methylthiopyrimidine-5-carbaldehydes with ethyl mercaptoacetate has led to the synthesis of ethyl esters of thieno[2,3-d]pyrimidine-6-carboxylic acids. These esters have been further analyzed for their alkaline hydrolysis, hydrazinolysis, and lithium aluminum hydride reduction properties, leading to the production of corresponding acids, hydrazides, and methanols (Tumkevicius & Kaminskas, 2003).
Synthesis of Novel Pyrazolopyridopyrimidines
In studies of pyrimidine-annelated heterocycles, the compound has been involved in the synthesis of novel pyrazolo[3′,4′:4,5]pyrido[2,3-d]pyrimidines via intramolecular 1,3-dipolar cycloadditions. This process is notable for its selectivity and efficiency in producing these complex molecular structures (Baruah, Prajapati, Sandhu, & Ghosh, 1996).
Safety and Hazards
The safety information available indicates that 2-Chloro-4-morpholinothieno[2,3-d]pyrimidine-6-carbaldehyde may be harmful if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Direcciones Futuras
The future directions for research on 2-Chloro-4-morpholinothieno[2,3-d]pyrimidine-6-carbaldehyde and similar compounds likely involve further exploration of their potential as anticancer agents . As our understanding of these compounds and their mechanisms of action improves, they may become valuable tools in the fight against cancer.
Propiedades
IUPAC Name |
2-chloro-4-morpholin-4-ylthieno[2,3-d]pyrimidine-6-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2S/c12-11-13-9(15-1-3-17-4-2-15)8-5-7(6-16)18-10(8)14-11/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXRFSNHOCGNDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C=C(SC3=NC(=N2)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718637 | |
| Record name | 2-Chloro-4-(morpholin-4-yl)thieno[2,3-d]pyrimidine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-morpholinothieno[2,3-d]pyrimidine-6-carbaldehyde | |
CAS RN |
955978-98-0 | |
| Record name | 2-Chloro-4-(morpholin-4-yl)thieno[2,3-d]pyrimidine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-chlorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B3316992.png)
![N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B3316993.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B3317012.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B3317018.png)


![N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3317037.png)




